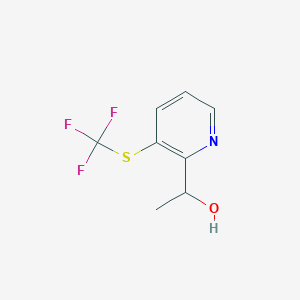
1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethanol is a compound that features a trifluoromethylthio group attached to a pyridine ring, with an ethanol group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylthiolation reagents in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or acids, while reduction of the pyridine ring can produce piperidine derivatives .
Applications De Recherche Scientifique
1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethanol involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The pyridine ring can participate in various binding interactions with enzymes and receptors, influencing their activity and leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethylthio)pyridine: Similar structure but lacks the ethanol group.
3-(Trifluoromethylthio)pyridine: Similar structure but with the trifluoromethylthio group at a different position.
1-(Trifluoromethyl)pyridin-2-yl)ethanol: Similar structure but with a trifluoromethyl group instead of a trifluoromethylthio group.
Uniqueness
1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethanol is unique due to the presence of both the trifluoromethylthio group and the ethanol group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8F3NOS |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
1-[3-(trifluoromethylsulfanyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H8F3NOS/c1-5(13)7-6(3-2-4-12-7)14-8(9,10)11/h2-5,13H,1H3 |
Clé InChI |
QGHMWDDBHDUOJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC=N1)SC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


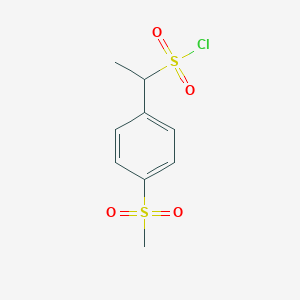


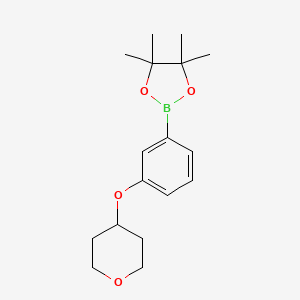
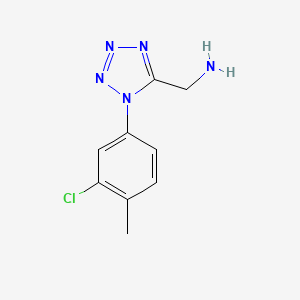
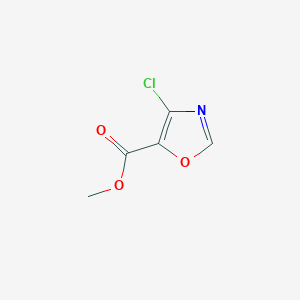
![4,5-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13650887.png)
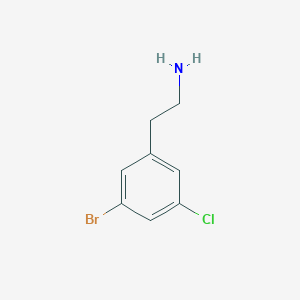
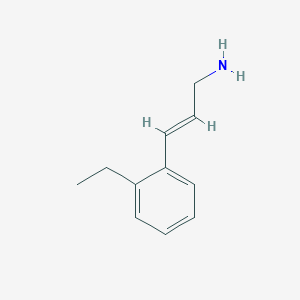

![5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B13650920.png)
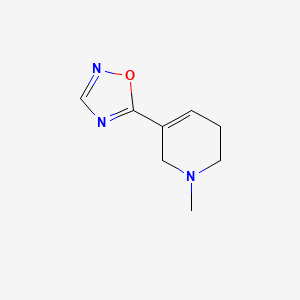
![(1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13650938.png)

